N'-Chloro-N,N-dimethyl-sulfamide

Description

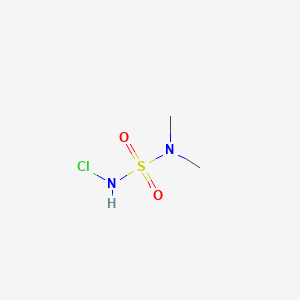

N'-Chloro-N,N-dimethyl-sulfamide (hypothetical structure based on nomenclature) is a sulfamide derivative characterized by a sulfamide core (R₂N–SO₂–NHR') with two methyl groups on one nitrogen and a chlorine substituent on the adjacent nitrogen. Sulfamides are known for their versatility in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and reactivity .

Properties

Molecular Formula |

C2H7ClN2O2S |

|---|---|

Molecular Weight |

158.61 g/mol |

IUPAC Name |

[chlorosulfamoyl(methyl)amino]methane |

InChI |

InChI=1S/C2H7ClN2O2S/c1-5(2)8(6,7)4-3/h4H,1-2H3 |

InChI Key |

AIBKLEKHQYYCRW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)NCl |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Nomenclature

- Chemical Name: N'-Chloro-N,N-dimethyl-sulfamide

- Molecular Formula: C2H7ClN2O2S

- Structure: The compound features a sulfamide core (SO2NH) where the nitrogen is substituted with two methyl groups and one chlorine atom attached to the nitrogen (N'-chloro).

Preparation Methods of this compound

Chlorination of N,N-Dimethylsulfamide Using N-Chlorosuccinimide (NCS)

One of the most reliable and commonly reported methods to prepare this compound is the chlorination of N,N-dimethylsulfamide using N-chlorosuccinimide (NCS) as the chlorinating agent. This method is favored due to the mild reaction conditions and the relatively safe handling of NCS compared to other chlorinating agents.

Reaction Conditions and Procedure

- Starting Material: N,N-Dimethylsulfamide

- Chlorinating Agent: N-Chlorosuccinimide (NCS)

- Solvent: Acetonitrile or other polar aprotic solvents

- Temperature: Typically room temperature to mild heating (20–40°C)

- Reaction Time: Several hours, often monitored by TLC or NMR for completion

Mechanism and Observations

- The reaction proceeds via electrophilic chlorination at the nitrogen atom.

- NCS serves both as the chlorine donor and an oxidizing agent.

- The formation of N'-chloro intermediate can be monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

- Yields reported range from moderate to excellent (50–94%), depending on substrate purity and reaction conditions.

Table 1: Summary of NCS Chlorination Reactions for Sulfonamide Derivatives

| Entry | Substrate | Chlorinating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | N,N-Dimethylsulfamide | N-Chlorosuccinimide | Acetonitrile | 25°C | 90–94 | High purity product, mild conditions |

| 2 | p-Tolylsulfinamide | N-Chlorosuccinimide | Acetonitrile | 25°C | 50–97 | Varied yields depending on amine used |

| 3 | Bulky sulfonylamide salts | N-Chlorosuccinimide | Acetonitrile | 25°C | ~50 | Lower yield due to steric hindrance |

Data adapted from Beilstein Journal of Organic Chemistry, 2007.

Alternative Chlorinating Agents and Conditions

Other chlorinating agents such as tert-butyl hypochlorite have been reported but are less favored due to safety concerns (explosiveness). The use of NCS is preferred for its stability and ease of handling.

Photoinduced Chlorination Approaches

Recent advances include photoinduced chlorination using NCS in the presence of photocatalysts such as ruthenium complexes under blue LED irradiation. This method enables selective chlorination and cyclization reactions involving sulfonylamido groups, which may be adapted for sulfamide derivatives.

- Photocatalyst: [Ru(bpy)3]Cl2 or similar

- Light Source: Blue LED (456 nm)

- Base: Potassium carbonate (K2CO3)

- Solvent: Mixed solvents such as toluene/methyl formate

- Yield: Moderate to good (33–56%) depending on conditions

This method highlights the dual role of NCS as both chlorinating agent and activator of nitrogen reactivity.

Detailed Research Outcomes and Analysis

Reaction Monitoring and Product Characterization

- TLC and NMR: The formation of N'-chloro intermediates is readily monitored by TLC and confirmed by characteristic NMR signals.

- Yields: High yields (up to 94%) are achievable under optimized conditions using NCS.

- Purity: The non-aqueous reaction conditions prevent hydrolysis and side reactions, ensuring high purity.

- Kinetic Studies: Reaction rates depend on the equivalents of NCS and presence of base; excess NCS generally improves yield but must be balanced to avoid over-chlorination or decomposition.

Summary Table of Preparation Methods

| Method | Chlorinating Agent | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct NCS Chlorination | N-Chlorosuccinimide | RT, polar aprotic solvents | 50–94 | Mild, safe, high purity | Longer reaction times |

| Photoinduced Chlorination | NCS + Ru photocatalyst | Blue LED irradiation, base | 33–56 | Selective, dual role of NCS | Requires specialized equipment |

| Halogen Exchange (Related) | BiF3, non-fluorohalide | Heated, non-aqueous | Quantitative | High purity sulfamoyl halides | Not direct for N'-chloro sulfamide |

Chemical Reactions Analysis

Types of Reactions

N’-Chloro-N,N-dimethyl-sulfamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are not extensively documented.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an N-alkylated sulfamide derivative.

Scientific Research Applications

N’-Chloro-N,N-dimethyl-sulfamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Chloro-N,N-dimethyl-sulfamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs are compared below based on substituents and functional groups:

Key Observations:

- Chlorine Position : Unlike N,N-dimethylsulfamoyl chloride (chlorine on sulfur), N'-chloro derivatives (hypothetical) feature chlorine on nitrogen, altering reactivity. Chlorine on nitrogen may enhance electrophilicity or participation in hydrogen bonding.

- Aromatic vs.

- Reactivity : Sulfamoyl chlorides (e.g., N,N-Dimethylsulfamoyl chloride) are highly reactive, serving as precursors for sulfamide synthesis, while N-chloro derivatives may act as disinfectants or intermediates in coupling reactions .

Physicochemical Properties

- Solubility : N,N-Dimethylsulfamide (logP ~0.9) is moderately polar, while phenyl-substituted analogs (logP ~2.5) show lower water solubility, favoring organic solvents .

- Persistence : N,N-Dimethylsulfamide is classified as a Persistent and Mobile Organic Compound (PMOC), raising environmental concerns due to long-term leaching in groundwater . Chlorinated analogs may exhibit similar persistence.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N'-Chloro-N,N-dimethyl-sulfamide, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves the reaction of sulfonyl chlorides with amines. For example, sulfamide derivatives are synthesized via nucleophilic substitution, where a chloro group is introduced by reacting dimethylamine with chlorinated sulfonyl precursors . Optimization strategies include:

- Temperature control : Reactions are often conducted at 30°C to balance reactivity and side-product formation .

- Coupling reagents : Reagents like chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TCFH) enhance amide bond formation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., MeCN) improve reaction homogeneity and yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

- Mass spectrometry (MS) : High-resolution LTQ Orbitrap XL systems with electrospray ionization (ESI) provide accurate molecular ion and fragmentation patterns, critical for structural elucidation .

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve substituent effects on the sulfamide backbone, such as chloro-group deshielding .

- Chromatography : TLC (e.g., PE:EtOAc = 3:1) monitors reaction progress, while HPLC validates purity .

Q. What are the primary research applications of this compound in chemical and biological studies?

- Antimicrobial research : Structural analogs demonstrate activity against Gram-positive bacteria via sulfonamide group interactions .

- Environmental chemistry : As a Persistent and Mobile Organic Compound (PMOC), it serves as a model for studying groundwater leaching behavior .

- Drug discovery : Derivatives act as intermediates in synthesizing kinase inhibitors or anticancer agents .

Advanced Research Questions

Q. How does the chloro substituent influence the environmental persistence and mobility of this compound compared to non-chlorinated analogs?

The chloro group increases hydrophobicity and resistance to microbial degradation, enhancing environmental persistence. Studies using clayey till leaching models show long-term retention (>10 years) due to low biodegradation rates () . Non-chlorinated analogs (e.g., N,N-dimethyl-sulfamide) degrade faster via hydrolysis, highlighting the chloro group’s role in stability.

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Dose-response profiling : Use standardized assays (e.g., MIC for antimicrobial activity) across multiple cell lines to isolate substituent-specific effects .

- Metabolite identification : LC-MS/MS detects degradation products that may mask or alter observed activity .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like dihydrofolate reductase, reconciling discrepancies in IC values .

Q. What are the challenges in designing multi-step syntheses for this compound derivatives, and how can they be mitigated?

Challenges include:

- Regioselectivity : Competing reactions at the sulfamide nitrogen can be minimized using bulky bases (e.g., DIPEA) .

- Purification difficulties : Silica gel chromatography with gradient elution (e.g., 5–20% EtOAc in hexane) separates polar byproducts .

- Scale-up limitations : Microfluidic reactors improve yield consistency in gram-scale syntheses .

Data Contradiction Analysis

Q. How can researchers validate conflicting reports on the cytotoxicity of this compound derivatives?

- Cross-laboratory validation : Replicate assays (e.g., MTT) under identical conditions (e.g., 72-hour exposure, 10% FBS) .

- Impurity profiling : ICP-MS detects trace metal catalysts (e.g., Pd) from coupling reactions that may skew cytotoxicity results .

- Meta-analysis : Pool data from PubChem and EPA DSSTox to identify outliers or methodological biases .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for this compound Derivatives

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Amine-sulfonyl chloride | Dimethylamine, ClSOCl, RT, 24h | 65–75 | |

| TCFH-mediated coupling | TCFH, MeCN, 30°C, 16h | 80–90 | |

| Microwave-assisted | DMF, 100°C, 30min | 70–85 |

Q. Table 2. Environmental Fate Parameters for this compound

| Parameter | Value | Methodology | Reference |

|---|---|---|---|

| Log | 1.8 ± 0.2 | OECD 117 (HPLC) | |

| Half-life (soil) | >365 days | Column leaching | |

| Aquatic toxicity (LC) | 12.5 mg/L (Daphnia magna) | OECD 202 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.